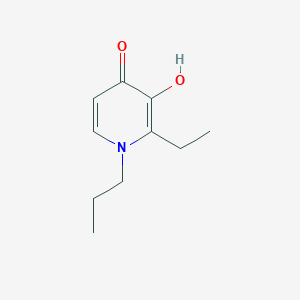
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone, also known as EHP-101, is a synthetic molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to a class of molecules called iron chelators, which have the ability to bind to iron ions and remove them from the body.
作用機序
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone works by chelating iron ions, which are essential for various cellular processes. Iron ions can also cause oxidative stress and inflammation when present in excess. By binding to iron ions, this compound reduces their availability to cells and reduces oxidative stress and inflammation. This mechanism of action has been shown to be effective in various diseases such as neurodegenerative diseases, cancer, and infectious diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different diseases. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect neurons from damage. In cancer, this compound has been shown to inhibit tumor growth, reduce angiogenesis, and sensitize cancer cells to chemotherapy. In infectious diseases, this compound has been shown to reduce iron availability to pathogens, inhibit viral replication, and enhance the immune response.
実験室実験の利点と制限
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. However, this compound also has some limitations such as its relatively high cost and limited availability. Moreover, this compound may not be effective in all diseases and may have some side effects in some cases.
将来の方向性
There are several future directions for 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone research such as developing more potent and selective iron chelators, studying the long-term safety and efficacy of this compound in various diseases, and exploring its potential in combination with other therapies. Moreover, this compound may have potential applications in other diseases such as cardiovascular diseases, diabetes, and autoimmune diseases. Further research is needed to fully understand the potential of this compound in various diseases.
In conclusion, this compound is a promising synthetic molecule with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of this compound in various diseases and to develop more potent and selective iron chelators.
合成法
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone is synthesized by reacting 2-ethyl-3-hydroxy-4-pyridinone with propyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified by various chromatographic techniques to obtain pure this compound.
科学的研究の応用
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has been extensively studied for its potential therapeutic applications in various diseases such as neurodegenerative diseases, cancer, and infectious diseases. In neurodegenerative diseases such as Alzheimer's disease, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cancer, this compound has been shown to inhibit tumor growth by reducing iron availability to cancer cells. In infectious diseases, this compound has been shown to have antiviral and antibacterial properties by reducing iron availability to pathogens.
特性
CAS番号 |
115864-74-9 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
2-ethyl-3-hydroxy-1-propylpyridin-4-one |
InChI |
InChI=1S/C10H15NO2/c1-3-6-11-7-5-9(12)10(13)8(11)4-2/h5,7,13H,3-4,6H2,1-2H3 |
InChIキー |
FKIQYJKMNFKPFA-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC(=O)C(=C1CC)O |
正規SMILES |
CCCN1C=CC(=O)C(=C1CC)O |
その他のCAS番号 |
115864-74-9 |
同義語 |
1-propyl-2-ethyl-3-hydroxy-4-pyridone 2-ethyl-3-hydroxy-1-propyl-4-pyridinone PEHP-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






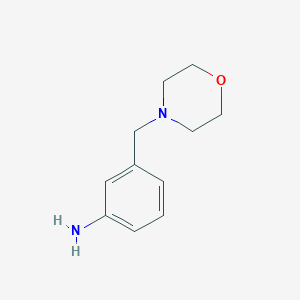
![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
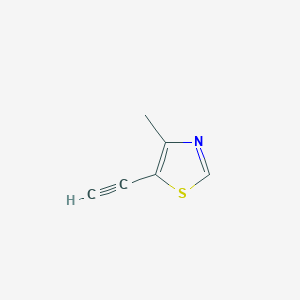

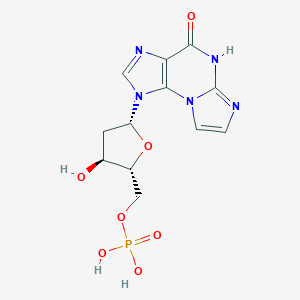



![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
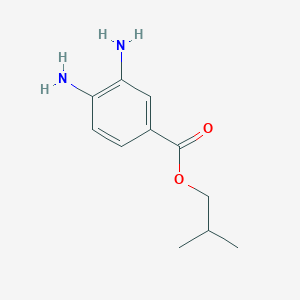
![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-](/img/structure/B38061.png)